4-amino-N5-(1-phenylethyl)-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
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Overview
Description
4-amino-N5-(1-phenylethyl)-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a synthetic compound that belongs to the class of isothiazole derivatives. This compound is characterized by its unique structure, which includes an isothiazole ring substituted with amino, isopropyl, and phenylethyl groups. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N5-(1-phenylethyl)-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide typically involves the reaction of 2-amino-5-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in a dioxane medium . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-amino-N5-(1-phenylethyl)-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted isothiazole derivatives.
Scientific Research Applications
4-amino-N5-(1-phenylethyl)-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N5-(1-phenylethyl)-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N~3~-isopropyl-N~5~-(pyridin-4-ylmethyl)isothiazole-3,5-dicarboxamide
- 4-amino-N~3~-isopropyl-N~5~-(2-phenylethyl)isothiazole-3,5-dicarboxamide
Uniqueness
4-amino-N5-(1-phenylethyl)-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Biological Activity
The compound 4-amino-N5-(1-phenylethyl)-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. In particular, compounds similar to this compound were evaluated for their ability to inhibit specific cancer cell lines.
Case Study: SIRT2 Inhibition
A study investigated the inhibition of SIRT2 (Sirtuin 2), a protein implicated in cancer progression. The compound demonstrated an IC50 value of 8.6 μM , indicating its effectiveness in reducing cell viability in SCC13 cells after 48 hours of treatment. This effect was attributed to the compound's ability to inhibit SIRT2 activity, leading to increased acetylation of α-tubulin, a known substrate for SIRT2 .
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | SCC13 | 8.6 | SIRT2 inhibition |
Antimicrobial Activity
Thiazole derivatives have also been recognized for their antimicrobial properties. The compound was tested against various bacterial strains.
Antibacterial Efficacy
In vitro studies revealed that derivatives with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Pseudomonas aeruginosa | 48 μg/mL |
These findings indicate that modifications on the thiazole ring can enhance antimicrobial potency .
Mechanistic Insights
The biological activities of thiazole derivatives are often linked to their ability to interact with various biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition : Compounds may inhibit enzymes involved in critical cellular processes.
- Cell Membrane Disruption : Certain derivatives can disrupt bacterial cell membranes, leading to cell lysis.
- Cell Cycle Arrest : Some thiazoles induce cell cycle arrest in cancer cells, preventing proliferation .
Properties
IUPAC Name |
4-amino-5-N-(1-phenylethyl)-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-9(2)18-15(21)13-12(17)14(23-20-13)16(22)19-10(3)11-7-5-4-6-8-11/h4-10H,17H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJSWYUQRXIHMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NSC(=C1N)C(=O)NC(C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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